1,2-Bis[3-(trifluoromethyl)phenyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[3-(trifluoromethyl)phenyl]ethane is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by an ethane bridge. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which are known for their electron-withdrawing effects and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis[3-(trifluoromethyl)phenyl]ethane can be synthesized through various methods, including radical trifluoromethylation. The reaction typically requires a source of trifluoromethyl radicals, which can be generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride, under conditions that promote radical formation, such as UV light or thermal initiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[3-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the phenyl rings.
Scientific Research Applications
1,2-Bis[3-(trifluoromethyl)phenyl]ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to the stability and bioactivity imparted by the trifluoromethyl groups.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism of action of 1,2-Bis[3-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, enhancing its ability to participate in various chemical reactions. The electron-withdrawing nature of the trifluoromethyl groups can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[2-(trifluoromethyl)phenyl]ethane: Similar structure but with trifluoromethyl groups in the ortho position.
1,2-Bis[4-(trifluoromethyl)phenyl]ethane: Similar structure but with trifluoromethyl groups in the para position.
1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethane: Contains additional trifluoromethyl groups on the phenyl rings.
Uniqueness
1,2-Bis[3-(trifluoromethyl)phenyl]ethane is unique due to the specific positioning of the trifluoromethyl groups, which can influence its reactivity and interactions differently compared to its isomers. The meta position of the trifluoromethyl groups can lead to distinct electronic and steric effects, making it a valuable compound for specific applications in synthesis and materials science .
Properties
IUPAC Name |
1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTUOOGNUQSLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565554 |
Source
|
Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72390-22-8 |
Source
|
Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.